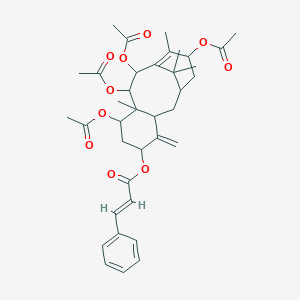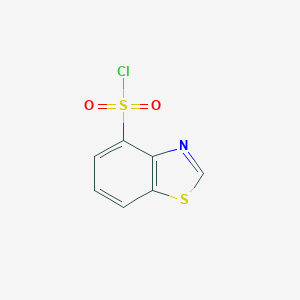
1,3-Benzothiazole-4-sulfonyl chloride
概要
説明
1,3-Benzothiazole-4-sulfonyl chloride (BTSC) is a versatile organic compound that has been used in a variety of scientific applications. It is a white crystalline solid with a melting point of 119-120°C and a molecular weight of 216.2 g/mol. BTSC is widely used in organic synthesis, as a reagent for peptide synthesis, and as a catalyst for various reactions. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
Antioxidant Capacity Analysis
Benzothiazole derivatives, particularly those involved in antioxidant capacity assays, play a crucial role in understanding the antioxidant potential of various substances. The ABTS/PP decolorization assay, which involves the ABTS radical cation, is a prominent method for evaluating antioxidant capacity. This assay has revealed that some antioxidants, especially phenolic ones, can form coupling adducts with ABTS•+, indicating a specific reaction pathway for certain antioxidants. However, the coupling reaction's contribution to total antioxidant capacity and the relevance of oxidation products necessitate further investigation. Despite certain limitations, ABTS-based assays remain valuable for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Role in Medicinal Chemistry
Benzothiazole is identified as a critical moiety in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules. It demonstrates a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. The structural diversity and biological activities of benzothiazole derivatives underscore their significance in drug discovery and development (Bhat & Belagali, 2020).
Development of Chemotherapeutics
The structural simplicity and synthetic accessibility of benzothiazole derivatives have made them an attractive scaffold for developing new chemotherapeutics, particularly antitumor agents. Recent advancements have focused on the structural modifications of the benzothiazole scaffold, leading to the discovery of compounds with potent anticancer activity. The review of patents filed between 2010 and 2014 highlights the therapeutic potential of benzothiazole derivatives across a range of biological activities, emphasizing their growing importance in the area of drug discovery (Kamal et al., 2015).
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.
Pharmacokinetics
The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms
Action Environment
The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
1,3-Benzothiazole-4-sulfonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
Benzothiazole compounds, including 1,3-Benzothiazole-4-sulfonyl chloride, have been studied for their potential in green chemistry . Future research may focus on the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
特性
IUPAC Name |
1,3-benzothiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKZUNYBBKBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565961 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149575-65-5 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)
![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)
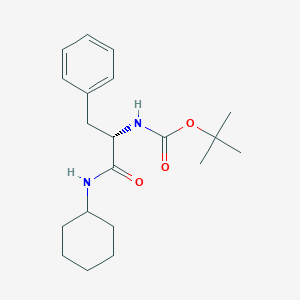
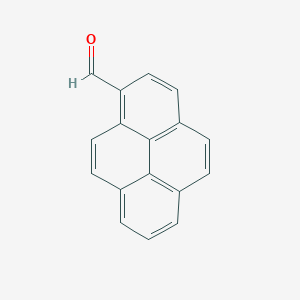




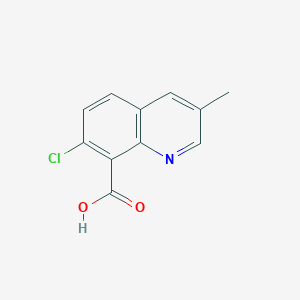

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)
